
N-(4-cyanophenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of N-(4-cyanophenyl)propanamide is represented by the SMILES stringN#CC(C=C1)=CC=C1NC(CC)=O . This indicates that the compound contains a cyanophenyl group (C6H4CN), a propanamide group (CH2CH2CONH2), and a nitrogen atom connecting these two groups . Physical And Chemical Properties Analysis
N-(4-cyanophenyl)propanamide is a solid compound . Its empirical formula is C10H10N2O, and it has a molecular weight of 174.20 . The compound’s InChI code is1S/C10H10N2O/c1-2-10(13)12-9-5-3-8(7-11)4-6-9/h3-6H,2H2,1H3,(H,12,13) .
科学的研究の応用
Quantum Chemical Studies for Anti-Prostatic Carcinoma Applications : N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methyl-3-[(4-methylphenyl)sulfonyl]propanamide, a derivative, has been studied for its application in treating prostate cancer. Quantum chemical studies using Arguslab software have been conducted to understand the steric energy and the most energetically favorable conformation for blocking androgen receptors in prostate cancer cells (Otuokere & Amaku, 2015).
Immunomodulating Activity : A series of condensed N-aryl-2-cyano-3-oxo-3-pyrazolyl-propanamides have been synthesized and shown to enhance macrophage cytotoxicity and stimulate host-mediated antibacterial defenses in mice. This suggests potential for immunomodulating activity (Doria et al., 1991).
Immunosuppressive Activities : N-aryl-3-(indol-3-yl)propanamides have been synthesized and evaluated for their immunosuppressive activities. The study highlights the potency of certain compounds like 3-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(4-nitrophenyl)propanamide, which showed significant inhibitory activity on murine splenocytes proliferation and mice delayed-type hypersensitivity assay (Giraud et al., 2010).
Anticonvulsant Activity : New hybrid compounds derived from 2-(2,5-dioxopyrrolidin-1-yl)propanamides and 2-(2,5-dioxopyrrolidin-1-yl)butanamides have been synthesized. These compounds, combining elements of known antiepileptic drugs, showed broad spectra of activity in preclinical seizure models, indicating potential anticonvulsant applications (Kamiński et al., 2015).
Pharmacokinetics and Metabolism Study : S-1, a selective androgen receptor modulator (SARM) that includes a propanamide structure, has been studied in rats to understand its pharmacokinetics and metabolism. This research helps in understanding the molecular properties and metabolic profiles crucial for preclinical study of propanamides (Wu et al., 2006).
Cytotoxic Evaluation and Topoisomerase II Inhibitory Activity : A series of 3-acyl derivatives of dihydronaphtho[2,3-b]thiophen-4,9-dione, a quinone-based system, have been studied for cytotoxicity and topoisomerase II inhibitory activity. These compounds showed high efficacy in certain cell lines resistant to doxorubicin treatment, indicating potential applications in cancer treatment (Gomez-Monterrey et al., 2011).
Soil Degradation Studies : The degradation of organic compounds such as pesticides in subsoils has been studied using N-(4-nitrophenyl)propanamide as a model compound. Understanding the kinetics of hydrolytic, oxidative, and reductive reactions in soil degradation processes is crucial for environmental studies (Nicholls et al., 2000).
Safety and Hazards
特性
IUPAC Name |
N-(4-cyanophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-2-10(13)12-9-5-3-8(7-11)4-6-9/h3-6H,2H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFDJCIHJJXJTPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-cyanophenyl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-methyl-3-(4-methylphenyl)-N-[3-(morpholin-4-yl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2733083.png)


![(E)-N-[[(2R,5S)-5-(3-Methyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methyl]-2-phenylethenesulfonamide](/img/structure/B2733091.png)
![Ethyl 3-{[4-(2-pyridyl)piperazino]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2733092.png)

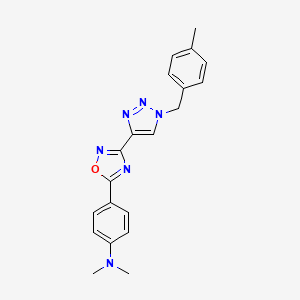
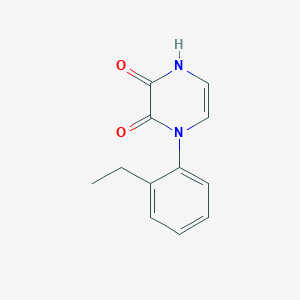
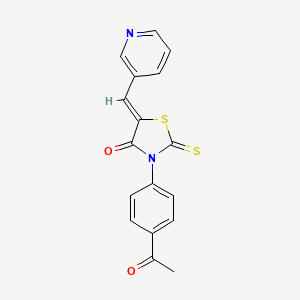
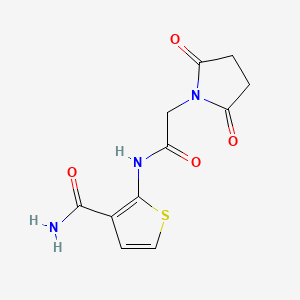


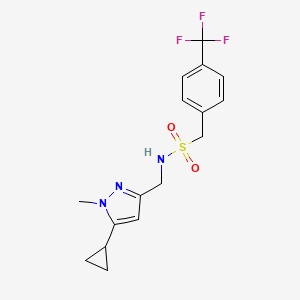
![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2733103.png)